3-(2,4-Dichlorophenyl)butan-2-ol

Catalog No.
S15880175
CAS No.
M.F
C10H12Cl2O
M. Wt
219.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-Dichlorophenyl)butan-2-ol

Product Name

3-(2,4-Dichlorophenyl)butan-2-ol

IUPAC Name

3-(2,4-dichlorophenyl)butan-2-ol

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

InChI

InChI=1S/C10H12Cl2O/c1-6(7(2)13)9-4-3-8(11)5-10(9)12/h3-7,13H,1-2H3

InChI Key

WDWAPUQIYHCHCB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)C(C)O

3-(2,4-Dichlorophenyl)butan-2-ol is an organic compound characterized by the presence of a butanol backbone with a dichlorophenyl substituent. Its molecular formula is C10H12Cl2O, and it features a hydroxyl group (-OH) attached to the second carbon of the butane chain. The dichlorophenyl group, derived from 2,4-dichlorobenzene, significantly influences the compound's chemical behavior and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, often employing nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.

Research indicates that 3-(2,4-Dichlorophenyl)butan-2-ol exhibits notable biological activity. It has been studied for its potential anti-inflammatory and analgesic properties, likely due to the presence of the dichlorophenyl moiety, which enhances its interaction with biological targets. The compound's mechanism of action involves binding to specific enzymes or receptors, modulating their activity and influencing various biological pathways .

The synthesis of 3-(2,4-Dichlorophenyl)butan-2-ol can be achieved through several methods:

  • Grignard Reaction: This method involves reacting 2,4-dichlorobenzaldehyde with a suitable Grignard reagent (such as ethylmagnesium bromide), followed by reduction to yield the desired alcohol.
  • Direct Alkylation: Another approach may involve alkylating a precursor compound with 2,4-dichlorophenyl groups under controlled conditions.
  • Biocatalytic Methods: Recent studies suggest that biocatalysts can be employed for enantioselective synthesis, improving yields and purity .

3-(2,4-Dichlorophenyl)butan-2-ol finds various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, it may serve as a precursor in drug development.
  • Agrochemicals: Utilized in the production of pesticides and herbicides due to its biological activity .

Studies on the interactions of 3-(2,4-Dichlorophenyl)butan-2-ol with biological systems have revealed its potential effects on various enzymes and receptors. The compound's unique structure allows it to interact effectively with specific molecular targets, which could lead to further pharmacological applications. Ongoing research aims to elucidate these interactions more comprehensively to understand its full therapeutic potential .

Several compounds share structural similarities with 3-(2,4-Dichlorophenyl)butan-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-(2-Chlorophenyl)butan-2-olC10H13ClOContains one chlorine atom; potentially different reactivity.
3-(4-Chlorophenyl)butan-2-olC10H13ClOSubstituted at the para position; may exhibit different activity.
3-(2,6-Dichlorophenyl)butan-2-olC10H12Cl2ODifferent dichloro substitution pattern; affects reactivity.
3-(3,4-Dimethylphenyl)butan-2-olC12H16OMethyl groups instead of chlorine; alters lipophilicity.
1-(3,4-Dichlorophenyl)butan-2-oneC10H11ClOAn oxidized form; may show distinct biological properties.

The uniqueness of 3-(2,4-Dichlorophenyl)butan-2-ol lies in its specific dichloro substitution pattern on the phenyl ring and its chiral nature due to the presence of both hydroxyl and dichlorophenyl groups. This configuration significantly influences its chemical reactivity and potential biological effects compared to similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.0265204 g/mol

Monoisotopic Mass

218.0265204 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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